2-(4-ethoxy-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4-Ethoxy-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals This compound is characterized by an indole core substituted with an ethoxy group at the 4-position and an acetonitrile group at the 3-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(4-ethoxy-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxyindole, which can be obtained through the ethylation of indole.
Nitrile Introduction: The 4-ethoxyindole is then subjected to a reaction with acetonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the acetonitrile group at the 3-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-(4-Ethoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the ethoxy group, resulting in different chemical and biological properties.
4-Methoxyindole-3-acetonitrile: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness: 2-(4-Ethoxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both the ethoxy and acetonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for exploring new synthetic routes and developing novel applications in various fields.
Properties
IUPAC Name |
2-(4-ethoxy-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10/h3-5,8,14H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVGVKWPEQXZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.